molecular formula C18H16F3N3S B2365411 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 404902-48-3

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B2365411
M. Wt: 363.4
InChI Key: CJEVRMPHQPOZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .


Molecular Structure Analysis

The compound contains an indole group, a phenyl group, and a thiourea group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenyl group is a cyclic group of atoms with the formula C6H5. The thiourea group is characterized by the presence of a sulfur atom, two amine groups (-NH2), and a carbonyl group (C=O) .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, where the sulfur atom can donate a pair of electrons. They can also be involved in addition reactions, where a molecule is added to a double or triple bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfur atom in the thiourea group could potentially make this compound more reactive or polar. The presence of the aromatic indole and phenyl groups could contribute to the compound’s stability and could influence its solubility in various solvents .

Scientific Research Applications

Antimicrobial Activity

  • Application : This compound has been tested for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and for antifungal activity .
  • Method : The compound was prepared by condensation of 2-(1H-indol-3-yl)ethanamine with appropriate aryl/alkylisothiocyanates in anhydrous media .
  • Results : Compound 6 showed significant inhibition against Gram-positive cocci and had an inhibitory effect on the S. aureus topoisomerase IV decatenation activity and S. aureus DNA gyrase supercoiling activity .

Antiviral Activity

  • Application : The compound has been tested for cytotoxicity and antiviral activity against a large panel of DNA and RNA viruses, including HIV-1 and other several important human pathogens .
  • Method : The same synthesis method as above was used to prepare the compound for testing .
  • Results : Derivative 8 showed potent activity against HIV-1 wild type and variants bearing clinically relevant mutations . The newly synthesized tryptamine derivatives also showed a wide spectrum activity, proving to be active against positive- and negative-sense RNA viruses .

Organic Transformations

  • Application : Low-valent compounds of group-14 elements, which include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes, have shown applications in various areas such as organic transformations .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The results or outcomes obtained are not provided in the source .

Hydrogel Applications

  • Application : Hydrogels, which are composed of three-dimensional structures with hydrated polymeric network, have been extensively researched for biomedical, pharmaceutical and environmental applications .
  • Method : Hydrogels possess superabsorbent properties which can be controlled by varying the concentration, temperature, pH etc. of the external stimuli environment .
  • Results : Hydrogels have shown potential for the release and uptake of protons with minor changes in the pH of the swelling medium . They have been used in tissue engineering due to their high biocompatibility with living tissues .

Organic Transformations

  • Application : Low-valent compounds of group-14 elements, which include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes, have shown applications in various areas such as organic transformations .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The results or outcomes obtained are not provided in the source .

Hydrogel Applications

  • Application : Hydrogels, which are composed of three-dimensional structures with hydrated polymeric network, have been extensively researched for biomedical, pharmaceutical and environmental applications .
  • Method : Hydrogels possess superabsorbent properties which can be controlled by varying the concentration, temperature, pH etc. of the external stimuli environment .
  • Results : Hydrogels have shown potential for the release and uptake of protons with minor changes in the pH of the swelling medium . They have been used in tissue engineering due to their high biocompatibility with living tissues .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could involve further testing of its biological activity, potential side effects, and efficacy in treating various conditions. If it’s being used as a reagent in chemical reactions, future research could involve exploring new reactions or improving existing ones .

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEVRMPHQPOZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Citations

For This Compound
1
Citations
G Sanna, S Madeddu, G Giliberti, S Piras, M Struga… - Molecules, 2018 - mdpi.com
A series of 2-(1H-indol-3-yl)ethylthiourea derivatives were prepared by condensation of 2-(1H-indol-3-yl)ethanamine with appropriate aryl/alkylisothiocyanates in anhydrous media. The …
Number of citations: 36 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.